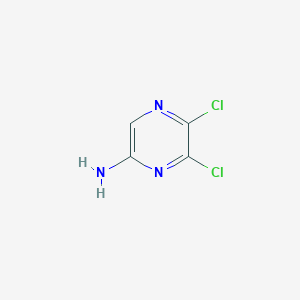

5,6-Dichloropyrazin-2-amine

Overview

Description

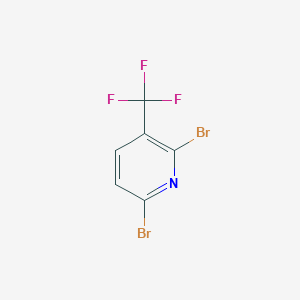

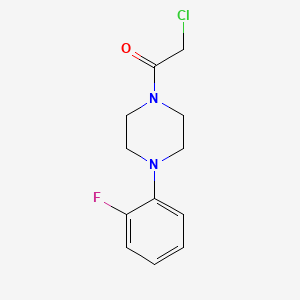

5,6-Dichloropyrazin-2-amine is an organic compound that belongs to the class of aminopyrazines . It is a white solid and has gained attention in the scientific community due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H3Cl2N3 . The InChI code for this compound is 1S/C4H3Cl2N3/c5-3-4(6)9-2(7)1-8-3/h1H, (H2,7,9) .Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 163.99 g/mol . It should be stored at room temperature .Scientific Research Applications

Regioselective Nucleophilic Aromatic Substitution

- Studies on 3,5-dichloropyrazines, including 5,6-Dichloropyrazin-2-amine, show differences in regioselectivity during nucleophilic aromatic substitution reactions. These reactions vary based on whether the substituent at the 2-position is an electron-withdrawing or electron-donating group (Scales et al., 2013).

Synthesis of Pyrazinyl-amines

- A general and efficient route has been developed for the synthesis of pyrazinyl-amines, including derivatives of this compound. This involves the alkylation of 2,6-dichloropyrazine with malonate derivatives (Colbon et al., 2008).

Amination of Chloro-substituted Heteroarenes

- The amination of chloro-substituted heteroarenes like 2,6-dichloropyrazines has been studied, demonstrating selective substitution of chlorine atoms and yielding different amination products depending on the structure of the starting compounds (Abel et al., 2016).

Electrocatalysis in Amine Dehydrogenation

- Dichloropyrazine derivatives are utilized in electrocatalysis, specifically in amine dehydrogenation processes. This research provides insights into virtual hydrogen storage systems (Luca et al., 2011).

Synthesis of Pyrazine Derivatives

- Synthesis of various pyrazine derivatives, including those based on this compound, has been extensively studied. These derivatives have potential applications in organic materials for optoelectronic devices (Meti et al., 2017).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Mechanism of Action

Target of Action

The primary target of 5,6-Dichloropyrazin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle . It is essential for meiosis but dispensable for mitosis .

Mode of Action

It is known that the compound interacts with cdk2, potentially altering its activity and influencing cell cycle progression .

properties

IUPAC Name |

5,6-dichloropyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUFIOMPICRXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)

![N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3037698.png)

![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)

![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)